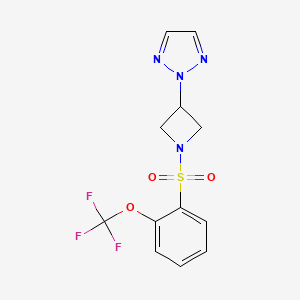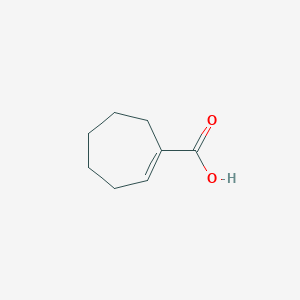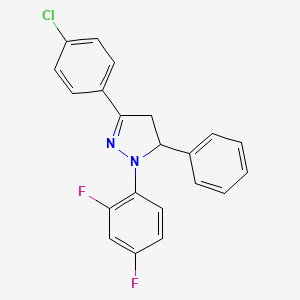
2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazolin-4(3H)-ones are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound "2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one" is a derivative of quinazolin-4(3H)-one, which is not directly mentioned in the provided papers but is related to the various quinazolin-4(3H)-one derivatives discussed across the studies .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives typically involves the cyclization of hydrazinyl quinazolinones with various electrophiles or one-carbon donors. For instance, 2-hydrazino-3-(3-methoxyphenyl)-quinazolin-4(3H)-one, a starting material for several derivatives, is synthesized from 3-methoxyaniline through innovative routes . Another example is the [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one, leading to 2-aryl quinazolin-4(3H)-one derivatives . These methods highlight the versatility in the synthetic approaches for quinazolin-4(3H)-one derivatives, which could be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-one derivatives is characterized by the presence of a quinazolinone core, which can be modified at various positions to yield compounds with different properties. Substituents at the 2-, 3-, and 4-positions of the quinazolinone ring influence the biological activity and physical properties of these molecules . The specific molecular structure of "2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one" would likely impact its biological activity and could be analyzed using techniques such as NMR and HRMS, as demonstrated in the literature .
Chemical Reactions Analysis
Quinazolin-4(3H)-one derivatives undergo various chemical reactions, including electrophilic substitution, as seen in the radioiodination of benzo[g]quinazolin-4(3H)-one . The presence of substituents such as methoxy, isopropoxy, and thio groups can influence the reactivity of the quinazolinone core, potentially leading to a variety of chemical transformations that can be exploited for further derivatization or for the development of radiopharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-one derivatives are closely related to their molecular structure. For example, the presence of hydroxyl groups can enhance antioxidant activity, as seen in the study of 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one derivatives . Similarly, the introduction of methoxy and isopropoxy groups can influence the lipophilicity, solubility, and overall pharmacokinetic profile of these compounds . The specific properties of the compound would need to be determined experimentally, but insights can be drawn from the structure-activity relationships described in the literature.
Aplicaciones Científicas De Investigación
Biological Activities of Quinazolinone Derivatives
- Quinazolinone derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. This versatility highlights their potential as scaffolds in drug discovery and development for various diseases (Osarumwense Peter Osarodion, 2023).
Synthesis and Pharmacological Screening
- Novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones have been synthesized, demonstrating significant analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents in managing pain and inflammation without strong side effects (V. Alagarsamy et al., 2011).
Antihypertensive and Anticonvulsant Potential
- Derivatives of quinazolinone linked with isoxazole have been explored for their antihypertensive properties, showcasing the structural modification potential to enhance activity and specificity towards hypertension management (M. Rahman et al., 2014).
- Quinazolinone-based compounds have also been investigated for their anticonvulsant properties, offering a foundation for developing new treatments for epilepsy and related seizure disorders (Archana. et al., 2002).
Antitumor and Anticancer Activities
- Certain quinazolinone derivatives have shown potent anticancer activities, inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature, which positions them as promising candidates for cancer therapy development (Mu-Tian Cui et al., 2017).
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4S/c1-18(2)35-22-14-12-20(13-15-22)27-30-26(19(3)36-27)17-37-29-31-25-11-6-5-10-24(25)28(33)32(29)21-8-7-9-23(16-21)34-4/h5-16,18H,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIPFCWNODLESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-[(2-phenylacetyl)amino]ethyl]prop-2-enamide](/img/structure/B2518768.png)



![3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2518775.png)


![2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2518780.png)
![N-(3-fluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518781.png)
![Methyl 2-[3-(pyridin-3-yl)-1,2,4-triazol-1-yl]acetate](/img/structure/B2518782.png)
